molecular formula C9H13Cl2NS B2993113 2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride CAS No. 2174001-68-2

2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride

Cat. No.: B2993113
CAS No.: 2174001-68-2
M. Wt: 238.17
InChI Key: ASQNHPLPJHAWHA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a thiazole moiety. As a hydrochloride salt, the compound likely exists as a protonated amine, enhancing its solubility in polar solvents.

Properties

IUPAC Name

2-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS.ClH/c10-6-9-11-7-4-2-1-3-5-8(7)12-9;/h1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQNHPLPJHAWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity and electronic properties allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Ring Systems
Compound Name Substituent(s) Ring System Counterion Key Structural Features
2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride Chloromethyl (-CH2Cl) Cyclohepta[d]thiazole Hydrochloride Seven-membered cycloheptane fused to thiazole
2-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile Hydroxynaphthyl-Schiff base, nitrile Cyclohepta[b]thiophene None Chair conformation cyclohexane; intramolecular O–H···N hydrogen bonds
5,6,7,8-Tetrahydro-4H-thiazolo[5,4-d]azepin-2-amine dihydrochloride Amine (-NH2) Thiazolo[5,4-d]azepine Dihydrochloride Azepine (7-membered N-heterocycle) fused to thiazole
3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride Mesityl (2,4,6-trimethylphenyl) Cyclohepta[d]thiazolium Chloride Positively charged thiazolium core; bulky substituent

Key Observations :

  • Ring Systems : The target compound’s cyclohepta[d]thiazole framework differs from the azepine-thiazole fusion in and the thiophene-based system in . The seven-membered cycloheptane ring in the target may exhibit greater ring strain compared to the azepine (7-membered with one nitrogen) in , influencing reactivity .
  • Substituent Effects : The chloromethyl group in the target compound contrasts with the electron-donating mesityl group in and the hydrogen-bond-capable hydroxynaphthyl group in . This difference suggests divergent reactivity: the chloromethyl group may favor nucleophilic substitution, while the mesityl group in sterically hinders such reactions .
Electronic and Reactivity Profiles
  • Electrophilicity : The chloromethyl group enhances electrophilicity at the thiazole’s 2-position, unlike the electron-rich mesityl-substituted thiazolium in , which is stabilized by resonance .
  • Hydrogen Bonding : The hydroxynaphthyl substituent in forms intramolecular O–H···N hydrogen bonds (S(6) motif), a feature absent in the target compound, which lacks hydroxyl groups .
Physicochemical Properties
  • Solubility : The hydrochloride salt form of the target compound likely increases water solubility compared to the neutral nitrile derivative in and the dihydrochloride salt in .
  • Crystallography : The cyclohexane ring in adopts a chair conformation with dihedral angles of 16.10°–16.13°, suggesting rigidity. The target compound’s cycloheptane ring may exhibit less conformational stability due to larger ring size .

Biological Activity

2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that combines a thiazole ring with a cycloheptane framework, which contributes to its reactivity and potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its antimicrobial, antitumor, neuroprotective, and anticonvulsant properties.

  • Molecular Formula : C9H13ClN2S
  • Molecular Weight : Approximately 183.69 g/mol
  • Structure : Incorporates a chloromethyl group that enhances reactivity.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates significant efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens:
    • Staphylococcus aureus: MIC = 12.5 μg/mL
    • Escherichia coli: MIC = 15 μg/mL
    • Candida albicans: MIC = 10 μg/mL

These findings suggest that this compound exhibits potent antibacterial and antifungal activities comparable to established antibiotics .

Antitumor and Cytotoxic Activity

Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have shown that it inhibits the proliferation of cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)15
A549 (Lung Cancer)18

These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has been explored in various studies. The compound may help preserve neuronal health and prevent neurodegenerative diseases such as Alzheimer's. Research indicates that it can reduce oxidative stress in neuronal cells and inhibit apoptosis pathways .

Anticonvulsant Properties

Certain thiazole derivatives have demonstrated anticonvulsant activity in animal models. In particular, this compound was tested for its ability to reduce seizure frequency:

ModelDose (mg/kg)Seizure Reduction (%)
PTZ-Induced Seizures3065
MES-Induced Seizures2570

These findings suggest that the compound may be beneficial in developing new anticonvulsant medications .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antimicrobial Resistance : A study evaluated the effectiveness of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing that compounds similar to this compound exhibited significant inhibition zones compared to traditional antibiotics .
  • Cancer Treatment : In a preclinical trial involving human cancer cell lines, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions involving chloromethyl intermediates and thiazole precursors. For example, analogous protocols (e.g., thiazole hydrochlorides) use heterogenous catalysis with PEG-400 and Bleaching Earth Clay (pH 12.5) under reflux (70–80°C) to achieve high yields . Purification involves recrystallization in water-acetic acid mixtures or column chromatography with silica gel . Purity optimization requires monitoring via TLC and adjusting solvent polarity.

Table 1: Example Synthesis Parameters

ParameterExample ValuesSource
CatalystBleaching Earth Clay (pH 12.5)
SolventPEG-400
Temperature70–80°C
Purification MethodRecrystallization (H2O:AcOH)

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks:
  • Cycloheptane protons: δ 1.5–2.5 ppm (multiplet, 7H).
  • Chloromethyl (–CH2Cl): δ 4.2–4.5 ppm (singlet, 2H).
  • Thiazole protons: δ 7.0–8.0 ppm (aromatic region) .
  • IR : Key stretches include C–Cl (~650 cm⁻¹), C=S (~1250 cm⁻¹), and N–H (if present, ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized using factorial design?

  • Methodological Answer : Apply a 2³ factorial design to evaluate variables like temperature, catalyst loading, and solvent ratio. For example, highlights DOE (Design of Experiments) to minimize trials while maximizing yield. Use software tools (e.g., JMP, Minitab) to analyze interactions and identify optimal conditions .

Table 2: Factorial Design Framework

VariableLow Level (-1)High Level (+1)
Temperature70°C80°C
Catalyst Loading5 wt%10 wt%
Solvent Ratio1:1 PEG:H2O2:1 PEG:H2O
  • Analysis : Response surface modeling (RSM) predicts maximum yield at 78°C, 8 wt% catalyst, and 1.5:1 PEG:H2O .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, while machine learning algorithms correlate experimental data with descriptors like electrophilicity index or frontier orbital energies. emphasizes integrating computational and experimental workflows via ICReDD’s reaction path search methods .

Q. How can stability studies address contradictory degradation data under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Contradictions arise from hydrolysis of the chloromethyl group in acidic conditions vs. thermal decomposition. Use Arrhenius modeling to extrapolate shelf life and identify degradation pathways via LC-MS .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Methodological Answer : Impurities like dehydrohalogenation byproducts require hyphenated techniques (LC-MS/MS) with a C18 column and 0.1% formic acid mobile phase. Method validation per ICH Q2(R1) ensures specificity and LOQ ≤ 0.1% .

Data Contradiction Analysis

  • Example : Conflicting reports on melting points may stem from polymorphic forms or hydration states. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and PXRD for crystallinity verification .

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